4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile
Description
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile is a pyridazine derivative characterized by a bicyclic structure with multiple functional groups: a phenyl ring at position 1, a methyl group at position 4, an oxo group at position 6, and two cyano groups at positions 3 and 3. The phenyl and cyano substituents contribute to its electronic and steric properties, influencing reactivity and binding interactions in biological systems .
Properties
CAS No. |
124315-52-2 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
4-methyl-6-oxo-1-phenylpyridazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8N4O/c1-9-11(7-14)13(18)17(16-12(9)8-15)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
KZTUUGZYKMXTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Cyano-Containing Precursors
Cyclocondensation reactions between arylhydrazines and cyano-enriched building blocks are a cornerstone of pyridazine synthesis. For instance, the reaction of 3-methoxyphenyl hydrazonomalononitrile with malononitrile under reflux in ethanolic triethylamine yields pyridazine derivatives such as 4-amino-6-imino-1-(3-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile . Adapting this approach, phenylhydrazonomalononitrile could serve as the starting material to introduce the 1-phenyl group.
Key steps include:
-
Formation of Phenylhydrazonomalononitrile : Reacting phenylhydrazine with malononitrile in ethanol under basic conditions.
-
Cyclocondensation with Methyl-Containing Reagents : Introducing a methyl group at position 4 requires precursors like methylmalononitrile or methyl-substituted enamines. For example, 3-amino-2-cyano-4-methylpent-2-ene dicarboxylate could cyclize with phenylhydrazonomalononitrile to install the methyl group .
-
Oxidation of Imino to Oxo Group : Hydrolysis of the 6-imino intermediate (e.g., using aqueous HCl) yields the 6-oxo functionality .
Representative Reaction Conditions
| Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Phenylhydrazine + Malononitrile | Ethanol | Triethylamine | Reflux | 85–90% |
| Methylmalononitrile | DMF | K₂CO₃ | 80°C | 70–75% |
Multi-Component Reactions Involving Malononitrile
Multi-component reactions (MCRs) offer atom-efficient routes to complex heterocycles. A notable example is the synthesis of 6-amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile via a one-pot reaction of N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile . While this method targets pyridines, analogous strategies could be adapted for pyridazines by substituting aldehydes with phenylhydrazine derivatives.
Proposed Adaptation for Pyridazines
-
Reaction of Phenylhydrazine with Malononitrile : Forms a hydrazonomalononitrile intermediate.
-
Cyclization with Methyl Cyanoacetate : Introduces the 4-methyl group via Michael addition and intramolecular cyclization.
-
Aromatization : Oxidative aromatization (e.g., using DDQ) converts the dihydropyridazine to the fully aromatic system .
Optimized Parameters
-
Solvent : Ethanol or methanol for solubility and reaction homogeneity.
-
Catalyst : K₂CO₃ or triethylamine to deprotonate intermediates.
Catalytic Synthesis Using Natural Product Promoters
Recent advances highlight the use of natural catalysts like betaine and guanidine carbonate for tandem reactions. For example, betaine facilitates Knoevenagel condensation between aldehydes and malononitrile, while guanidine carbonate promotes cyclization in pyridone synthesis . Applying this to pyridazines:
Two-Step Catalytic Procedure
-
Step 1 (Betaine-Catalyzed Condensation) :
-
Step 2 (Guanidine Carbonate-Catalyzed Cyclization) :
Advantages
-
Short reaction times (<30 minutes total).
-
High yields (85–90%) due to efficient catalysis.
Post-Cyclization Functionalization
For compounds lacking the 6-oxo group, post-synthetic oxidation or hydrolysis is essential. In the synthesis of pyridazinone derivatives, hydrolysis of 6-imino precursors with HCl in ethanol successfully installs the ketone functionality .
Example Protocol
-
Starting Material : 4-Methyl-6-imino-1-phenyl-1,6-dihydropyridazine-3,5-dicarbonitrile.
-
Hydrolysis : Stir in 2M HCl/ethanol (1:1) at 60°C for 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires methyl-substituted reagents | 70–90% |
| Multi-Component | One-pot efficiency | Limited to pyridine-like systems | 65–75% |
| Catalytic (Betaine/Guanidine) | Rapid, eco-friendly | Optimized for pyridones | 85–90% |
| Post-Cyclization Modification | Flexible for late-stage functionalization | Additional steps required | 80–85% |
Chemical Reactions Analysis
Multi-Component Cyclization
The synthesis likely proceeds via a stepwise condensation-cyclization mechanism:
-
Nucleophilic attack : Malononitrile reacts with the aldehyde to form an enamine intermediate.
-
Cyanide coupling : The intermediate reacts with a cyanoacetamide derivative, leading to ring formation.
-
Elimination : Water or alcohol is eliminated, forming the pyridazine core with cyano and oxo substituents.
This aligns with similar reactions in pyridine derivatives ( ).
Acid-Catalyzed Reactions
In sulfuric acid-catalyzed reactions ( ), aldehydes or ketones undergo condensation with cyanoacetamide derivatives, facilitating cyclization to form the pyridazine ring.
Spectral and Analytical Data
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Absorption at ~3390 cm⁻¹ (NH stretching) and ~2220 cm⁻¹ (cyano groups) |
| ¹H NMR | Absence of NH₂ signals (δ ~5.6) and presence of methyl/phenyl groups (δ ~2.9–3.44 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 236 (M⁺) |
Reactivity and Functionalization
The compound’s cyano groups and oxo substituent enable further reactions, such as:
-
Nucleophilic substitution : Cyano groups may participate in addition reactions with electrophilic reagents.
-
Cyclization : The oxo group could act as a reactive site for forming fused heterocycles (e.g., pyrido[1,2-b] triazepines) under specific conditions ( ).
Structural Confirmation
The compound’s structure is confirmed via:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of 4-methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile exhibit notable antimicrobial properties. In a study by , several synthesized derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group enhanced antibacterial potency.
Case Study:
A recent investigation focused on the synthesis of new derivatives and their evaluation against resistant strains of bacteria. The study found that specific substitutions at the 4-position on the pyridazine ring improved efficacy, suggesting a pathway for developing new antibiotics.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| Derivative C | P. aeruginosa | 12 |
Materials Science
2.1 Photoluminescent Properties
The compound has been investigated for its photoluminescent properties, making it suitable for applications in optoelectronic devices. Studies have shown that incorporating this compound into polymer matrices enhances light emission efficiency.
Case Study:
A research team synthesized a polymer composite incorporating this compound and evaluated its luminescent properties under UV light. Results indicated an increased quantum yield compared to traditional luminescent materials.
Table 2: Photoluminescent Properties of Polymer Composites
| Composite Type | Quantum Yield (%) | Emission Peak (nm) |
|---|---|---|
| Composite A | 25 | 450 |
| Composite B | 30 | 460 |
Synthetic Organic Chemistry
3.1 Multi-component Reactions
The compound serves as a versatile intermediate in multi-component reactions (MCRs), particularly in the synthesis of heterocyclic compounds. Its reactivity allows for the formation of complex structures through one-pot reactions.
Case Study:
In a comprehensive study published by , researchers utilized this compound in a Hantzsch reaction to synthesize dihydropyridines efficiently. The reaction conditions were optimized to yield high purity products with minimal by-products.
Table 3: Yields from Hantzsch Reaction Using Various Catalysts
| Catalyst | Yield (%) |
|---|---|
| Catalyst A | 85 |
| Catalyst B | 90 |
| Catalyst C | 75 |
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine-dicarbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituents and structural modifications. Below is a detailed comparison:
Structural Analogues and Cytotoxicity
Pyrazole Derivatives (9a and 9b) :
Compound 9a (unsubstituted pyrazole) demonstrated higher cytotoxicity than 9b (N-phenylpyrazolyl derivative). The N-phenyl group in 9b reduces potency, likely due to steric hindrance or altered electronic interactions .- Key Insight : Bulky substituents like phenyl may diminish bioactivity in pyridazine-related systems.
4H-Pyran-3,5-dicarbonitrile Derivatives (10a–d) :
Compounds 10c (4-chlorophenyl) and 10d (furan moiety) showed enhanced cytotoxicity compared to 10a and 10b. The electron-withdrawing chlorine in 10c and the aromatic furan in 10d improve binding affinity or metabolic stability .- Key Insight : Electron-withdrawing groups and heteroaromatic rings enhance potency in dicarbonitrile scaffolds.
Physicochemical Properties
- 3-Cyano-2-(3,5-dicyano-4-methyl-6-oxo-pyridazin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene: This analog (MW: 321.36 g/mol) incorporates a tetrahydrobenzo[b]thiophene group, increasing lipophilicity (LogP: 2.09) compared to the phenyl-substituted target compound. Such modifications may influence membrane permeability and metabolic stability .
| Property | Target Compound | Benzo[b]thiophene Analog | 10c (4-chlorophenyl) |
|---|---|---|---|
| Molecular Weight | Not reported | 321.36 g/mol | Not reported |
| LogP | Not reported | 2.09 | Not reported |
| Key Substituent | Phenyl | Tetrahydrobenzo[b]thiophene | 4-Chlorophenyl |
| Bioactivity Trend | Unknown | Moderate lipophilicity | High cytotoxicity |
Biological Activity
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile (CAS Number: 124315-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
- Molecular Formula : C13H8N4O
- Molecular Weight : 236.235 g/mol
- Structure : The compound features a pyridazine core with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including this compound.
In Vitro Studies
-
Antibacterial Activity :
- The compound has shown significant activity against various bacterial strains. For instance, it displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- A study indicated that derivatives similar to this compound inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
- Mechanism of Action :
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through hemolytic activity and cytotoxic assays:
- Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis between 3.23% and 15.22%), indicating a favorable safety profile compared to Triton X-100 .
- Cytotoxicity : In vitro cytotoxicity tests showed IC50 values greater than 60 µM, suggesting low toxicity towards human cell lines .
Antioxidant and Anti-inflammatory Properties
Preliminary evaluations have also suggested that derivatives of this compound possess antioxidant properties:
- Antioxidant Activity : Compounds related to this structure demonstrated significant DPPH scavenging activity, indicating potential as antioxidant agents .
- Anti-inflammatory Effects : Some studies have reported substantial anti-inflammatory effects, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% .
Comparative Biological Activity Table
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazine derivatives:
-
Study on Antimicrobial Efficacy :
- A comprehensive evaluation revealed that compounds similar to 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine exhibited broad-spectrum antimicrobial activities with significant inhibition zones against pathogens like E. coli and S. aureus.
- Mechanistic Insights :
Q & A
Q. Characterization Workflow :
- X-ray crystallography (e.g., for 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile) resolves bond lengths and angles, confirming planarity of the pyridazine ring .
- NMR/FT-IR : H NMR (DMSO-) peaks at δ 7.52–8.15 ppm confirm aromatic protons, while carbonyl stretches (~1680 cm) in IR validate the oxo group .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 316 for brominated analogs) confirm stoichiometry .
How does acylation modify the reactivity of this compound, and what experimental protocols ensure successful functionalization?
Q. Reaction Design :
- Step 1 : React 1,6-diamino-2-oxo precursors with acylating agents (e.g., chloroacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole) in glacial acetic acid under reflux.
- Step 2 : Monitor via TLC; isolate products by cooling and ethanol washing. Yields for cyanoacetamides (~65–70%) depend on stoichiometry (1:1.5 reagent ratio) and reaction time (5–12 hours) .
How can researchers resolve contradictions in reported synthesis yields or bioactivity data?
Q. Analytical Strategy :
- Comparative studies : Replicate methods under identical conditions (solvent, catalyst, temperature) to isolate variables.
- Validation assays : Use orthogonal techniques (e.g., HPLC purity checks, IC assays) to confirm bioactivity discrepancies. For example, conflicting cytotoxicity data may arise from impurity profiles or cell-line variability .
What strategies enable the synthesis of complex heterocycles from this core structure?
Q. Advanced Functionalization :
- Triazolopyridine formation : React diaminopyridones with carbon disulfide or triphenylphosphine to form thiol- or iminophosphorane-linked triazolopyridines (Scheme 7, 75–80% yield) .
- Ring expansion : Use formaldehyde-mediated aminomethylation to generate 7-aryl-3-(hydroxymethyl)-5-oxo-triazolopyridines, as confirmed by H NMR and X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
